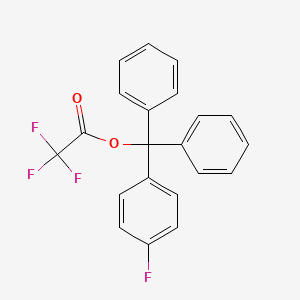
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoroacetate group attached to a (4-fluorophenyl)(diphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(diphenyl)methyl trifluoroacetate typically involves the reaction of (4-fluorophenyl)(diphenyl)methanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(4−Fluorophenyl)(diphenyl)methanol+(CF3CO)2O→(4−Fluorophenyl)(diphenyl)methyl trifluoroacetate+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield (4-fluorophenyl)(diphenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted (4-fluorophenyl)(diphenyl)methyl derivatives.
Hydrolysis: The major products are (4-fluorophenyl)(diphenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: Various oxidized or reduced aromatic compounds can be formed.
Scientific Research Applications
(4-Fluorophenyl)(diphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(diphenyl)methyl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the aromatic rings in the compound can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(diphenyl)methanol: This compound is a precursor in the synthesis of (4-Fluorophenyl)(diphenyl)methyl trifluoroacetate.
Trifluoroacetic Acid: A common reagent used in the synthesis and hydrolysis of trifluoroacetate esters.
(4-Fluorophenyl)(diphenyl)methyl chloride: Another derivative with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
90173-61-8 |
|---|---|
Molecular Formula |
C21H14F4O2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[(4-fluorophenyl)-diphenylmethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H14F4O2/c22-18-13-11-17(12-14-18)20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)27-19(26)21(23,24)25/h1-14H |
InChI Key |
RDSFOJFTAHUZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















